WEHI-539, chemically known as 5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-xL. [] It is widely employed in preclinical research to investigate the role of BCL-xL in various cellular processes, particularly apoptosis and cancer cell survival. [, , , ] WEHI-539 exhibits minimal activity against other BCL-2 family members, making it a valuable tool for dissecting the specific contributions of BCL-xL in complex biological systems. []
Related Compounds
Venetoclax (ABT-199)
Compound Description: Venetoclax is a potent and selective inhibitor of BCL-2, classified as a BH3 mimetic. [, , , , , , , , , , , , , , , , , ] It disrupts the interaction between BCL-2 and pro-apoptotic proteins, promoting apoptosis. Venetoclax has demonstrated clinical efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), particularly in combination with demethylating agents. [, ]
ABT-263 (Navitoclax)
Compound Description: ABT-263 is a BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-W. [, , , , , , , , , ] This broader activity profile distinguishes it from both Venetoclax and WEHI-539, which exhibit greater target specificity. ABT-263 has shown efficacy in preclinical models of various cancers. [, , , ]
Relevance: While structurally similar to WEHI-539, ABT-263's broader inhibition profile encompassing BCL-2, BCL-xL, and BCL-W sets it apart. [, , , , , , , , , ] This characteristic can impact its efficacy and toxicity profile compared to WEHI-539. For instance, ABT-263's inhibition of BCL-xL contributes to its reported thrombocytopenia, a side effect not prominently associated with WEHI-539. [, , ]
A-1331852
Compound Description: A-1331852 is a potent and selective inhibitor of BCL-xL, belonging to the class of BH3 mimetics. [, ] It directly competes with pro-apoptotic proteins for binding to BCL-xL, thereby promoting apoptosis.
A-1210477
Compound Description: A-1210477 is a selective inhibitor of MCL-1, another anti-apoptotic protein within the BCL-2 family. [, , ] By disrupting MCL-1's interaction with pro-apoptotic proteins, A-1210477 can overcome resistance mechanisms employed by cancer cells to evade apoptosis.
Relevance: Although both are BH3 mimetics, A-1210477 and WEHI-539 target distinct anti-apoptotic proteins within the BCL-2 family. [, , ] A-1210477 selectively inhibits MCL-1, whereas WEHI-539 targets BCL-xL. [, , ] This distinction highlights the importance of understanding the specific dependencies of cancer cells on different BCL-2 family members for effective therapeutic targeting.
Obatoclax
Compound Description: Obatoclax is a pan-BCL-2 inhibitor, targeting multiple members of the family, including BCL-2, BCL-xL, and MCL-1. [, ] This broad activity profile differentiates it from more selective inhibitors like Venetoclax or WEHI-539.
Relevance: In contrast to WEHI-539's selectivity for BCL-xL, Obatoclax displays a pan-BCL-2 inhibitory profile. [, ] While potentially offering broader anti-tumor activity, this lack of specificity may also increase the risk of on-target toxicity, as BCL-2 family proteins play essential roles in normal cell survival.
Gossypol
Compound Description: Gossypol is a naturally occurring polyphenolic compound extracted from cotton plants. [] It exhibits a broad range of biological activities, including anti-cancer, anti-viral, and contraceptive effects. In the context of cancer, Gossypol has shown potential in inhibiting various signaling pathways involved in cell proliferation and survival.
Relevance: Similar to Obatoclax, Gossypol's broad mechanism of action, encompassing multiple cellular targets, contrasts with the more targeted approach of WEHI-539. [] While Gossypol's pan-inhibitory properties might offer some advantages, they also raise concerns about potential off-target effects and a less favorable safety profile compared to more selective agents like WEHI-539.
MIM1
Compound Description: MIM1 is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family. []
Relevance: While both are classified as BH3 mimetics, MIM1 and WEHI-539 differ in their target specificity. [] MIM1 acts by inhibiting MCL-1, whereas WEHI-539 specifically targets BCL-xL. [] This distinction underscores the diverse roles of different BCL-2 family proteins in regulating apoptosis and emphasizes the need for targeted therapeutic approaches based on individual tumor characteristics.
S63845
Compound Description: S63845 is a highly selective and potent inhibitor of MCL-1, an anti-apoptotic protein within the BCL-2 family. [, , ]
Relevance: Both S63845 and WEHI-539 target the BCL-2 family, but their selectivity profiles differ significantly. [, , ] S63845 exhibits high specificity for MCL-1, whereas WEHI-539 primarily inhibits BCL-xL. [, , ] This difference underscores the importance of understanding the individual dependencies of cancer cells on specific BCL-2 family members for effective therapeutic targeting.
SMBA1
Compound Description: SMBA1 is a small molecule activator of BAX, a pro-apoptotic protein. [] It promotes BAX activation, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Relevance: SMBA1 and WEHI-539 act on opposing sides of the apoptotic pathway. [] While WEHI-539 inhibits the anti-apoptotic protein BCL-xL, SMBA1 activates the pro-apoptotic protein BAX. [] Despite their opposing actions, both agents ultimately aim to induce apoptosis, suggesting the potential for synergistic anti-tumor effects when combined.
2-Deoxy-D-glucose (2-DG)
Compound Description: 2-Deoxy-D-glucose is a glucose analog that inhibits glycolysis, a metabolic pathway crucial for cancer cell energy production. []
Relevance: 2-Deoxy-D-glucose is not structurally related to WEHI-539 but was investigated in combination with WEHI-539 for potential synergistic anti-tumor effects. [] This strategy exploits the metabolic vulnerabilities of cancer cells, aiming to enhance cell death when combined with BCL-xL inhibition.
Synthesis Analysis
Methods and Technical Details
The synthesis of WEHI-539 involved several optimization steps to enhance its potency and selectivity. Initially, the compound was designed based on hydrazone moieties, which were later modified to improve pharmacokinetic properties. The final synthesis utilized an amide-based pharmacophore that retained high affinity for BCL-XL while minimizing potential toxicity associated with earlier hydrazone structures.
The synthetic pathway typically includes:
Initial Hydrazone Formation: The first step involves creating hydrazone intermediates that were found to bind effectively to BCL-XL.
Amide Modification: Subsequent modifications led to the development of an amide structure that provided better stability and reduced toxicity.
Optimization through Structure-Activity Relationship Studies: Further refinements were made using NMR fragment-based approaches to explore binding interactions within the P4 pocket of BCL-XL, leading to compounds with subnanomolar Ki values.
Molecular Structure Analysis
Structure and Data
The molecular structure of WEHI-539 features a complex arrangement that allows it to fit snugly into the binding site of BCL-XL. The key structural components include:
Core Structure: The compound contains a phenyl moiety linked to an amide group, which contributes significantly to its binding affinity.
Binding Interactions: WEHI-539 interacts with specific residues in the binding groove of BCL-XL, demonstrating a Kd value of 0.6 nM, indicating strong binding capability.
Chemical Reactions Analysis
Reactions and Technical Details
WEHI-539 has been shown to induce apoptosis through various cellular mechanisms:
Caspase Activation: In mouse embryo fibroblast cells lacking MCL-1, WEHI-539 triggers apoptosis evidenced by mitochondrial cytochrome c release and caspase-3 activation.
Platelet Apoptosis: The compound also induces apoptosis in platelets isolated from mice, highlighting its broad apoptotic effects beyond cancer cells.
In experimental settings, WEHI-539 has been used alongside other chemotherapeutics (e.g., oxaliplatin) to enhance their efficacy by sensitizing cancer stem cells to treatment.
Mechanism of Action
Process and Data
The mechanism by which WEHI-539 exerts its effects involves:
Inhibition of BCL-XL: By selectively inhibiting BCL-XL, WEHI-539 disrupts the anti-apoptotic signals that these proteins provide, leading to increased apoptosis in dependent cell types.
Synergistic Effects: When combined with other agents like ABT-737 or ABT-199, WEHI-539 enhances the apoptotic response in cancer cells by further reducing survival signals mediated by other BCL family members.
Data from studies indicate that treatment with WEHI-539 leads to significant increases in markers associated with apoptosis, such as cleaved PARP and annexin V labeling.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
WEHI-539 exhibits several notable physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide at concentrations greater than 10 mM.
Stability: Stock solutions can be stored at temperatures below -20 °C for extended periods without significant degradation.
Applications
Scientific Uses
WEHI-539 is primarily utilized in cancer research due to its ability to selectively induce apoptosis in cancer cells that overexpress BCL-XL. Key applications include:
Cancer Stem Cell Research: It is used to investigate the role of BCL-XL in cancer stem cell survival and resistance mechanisms.
Combination Therapy Studies: Researchers explore its potential in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Mechanistic Studies: WEHI-539 serves as a tool for understanding apoptotic pathways and the functional roles of anti-apoptotic proteins in various cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WEHI-539 has high affinity (IC50=1.1 nM) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. It has more than a 400-fold higher affinity for BCL-XL versus other prosurvival BCL-2 family members.
IC261 is a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ (IC50 = ~1 µM for both), as well as CK1α (IC50 = 16 µM). It is at least 100-fold less effective against PKA, p34cdc2, and p55fyn. IC 261, at 1 µM, inhibits cytokinesis in primary mouse embryo fibroblasts. IC261 is used to elucidate the role of CK1 in cells and in whole organisms. SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor I is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM). It has little or no effect against receptors for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor (IC50 > 100 µM). SU-5408, also known as VEGFR2 Kinase Inhibitor I, is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM).
SU9518 is a tyrosine kinase inhibitor with PDGFRα specificity. SU9518 can inhibit the development of proliferative vitreoretinopathy (PVR) in fibroblast and Müller cell rabbit models.
Suberogorgin is a selective, reversible, and contra-competetive inhibitor of acetylcholinesterase at the binding site on the peripheral anion region of acetylcholinesterase.